3-Mercapto-1-heptyl acetate
3-Mercapto-1-heptyl acetate
3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Mercaptoheptyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-mercaptoheptyl acetate is primarily located in the membrane (predicted from logP). 3-Mercaptoheptyl acetate has a fruity and sulfurous taste.
Brand Name:
Vulcanchem
CAS No.:
548774-80-7
VCID:
VC0149213
InChI:
InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3
SMILES:
CCCCC(CCOC(=O)C)S
Molecular Formula:
C9H18O2S
Molecular Weight:
190.31 g/mol
3-Mercapto-1-heptyl acetate
CAS No.: 548774-80-7
Reference Standards
VCID: VC0149213
Molecular Formula: C9H18O2S
Molecular Weight: 190.31 g/mol
Purity: 95% min.
CAS No. | 548774-80-7 |
---|---|
Product Name | 3-Mercapto-1-heptyl acetate |
Molecular Formula | C9H18O2S |
Molecular Weight | 190.31 g/mol |
IUPAC Name | 3-sulfanylheptyl acetate |
Standard InChI | InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |
Standard InChIKey | JWESHEXXXWDVAQ-UHFFFAOYSA-N |
SMILES | CCCCC(CCOC(=O)C)S |
Canonical SMILES | CCCCC(CCOC(=O)C)S |
Density | 0.980-0.984 |
Physical Description | Colourless liquid; Sulfury, fruity aroma |
Description | 3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Mercaptoheptyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-mercaptoheptyl acetate is primarily located in the membrane (predicted from logP). 3-Mercaptoheptyl acetate has a fruity and sulfurous taste. |
Purity | 95% min. |
Solubility | Soluble in water and in fats Soluble (in ethanol) |
Synonyms | 3-Mercapto-1-heptyl acetate |
PubChem Compound | 6430879 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume